Pyridafol vs. Parent Pyridate: Defining the Active Metabolite for Analytical Compliance
Pyridafol's primary differentiation from its parent compound, pyridate, lies in its role as the active, non-mobile metabolite that is the target of regulatory residue definitions. Pyridate is rapidly hydrolyzed in planta to pyridafol, which is the actual phytotoxic agent [1]. Consequently, the EU residue definition for pyridate is the 'sum of pyridate and 6‐chloro‐4‐hydroxy‐3‐phenylpridazine (pyridafol) (incl. conjugates), expressed as pyridate' [2]. This regulatory requirement creates a non-negotiable demand for a certified pyridafol analytical standard, as pyridate standards alone are insufficient for quantifying total residues.
| Evidence Dimension | Regulatory Residue Definition Requirement |
|---|---|
| Target Compound Data | Pyridafol is an essential analytical reference standard for quantifying the 'pyridafol' portion of the total pyridate residue. |
| Comparator Or Baseline | Pyridate (Parent Compound) |
| Quantified Difference | N/A (Qualitative Differentiation) |
| Conditions | EU Pesticide Residue Regulation (Reg. (EC) No 396/2005) and supporting review reports. |
Why This Matters
For laboratories conducting pyridate residue analysis for regulatory compliance or export certification, sourcing a high-purity pyridafol standard is mandatory; a pyridate standard cannot fulfill this specific analytical requirement.
- [1] Székács, A. (2021). Phenylpyridazines (WSSA/HRAC group 6; legacy HRAC group C3). In Herbicides (pp. 1-47). Elsevier. View Source
- [2] European Commission. (2018). Review report for the active substance pyridate. Standing Committee on Plants, Animals, Food and Feed. SANTE/10868/2018 Rev. 2. View Source
